N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
CAS No.:
Cat. No.: VC16354798
Molecular Formula: C21H21FN2O2S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21FN2O2S |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C21H21FN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3 |
| Standard InChI Key | DHAYBWULHPUJLS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4CCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring fused with a tetrahydrofuran (THF) moiety and substituted with a 4-fluorophenyl group and a 4-methoxyaniline residue. The (2Z)-configuration indicates the geometric isomerism at the C=N bond, which is critical for its biological activity. The THF ring enhances solubility and bioavailability, while the fluorophenyl group contributes to target binding affinity through hydrophobic interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁FN₂O₂S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar organic solvents |
| Melting Point | Data unavailable |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step process:
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Formation of the Thiazole Core: Condensation of 4-fluorophenyl isothiocyanate with a β-keto ester derivative under basic conditions.
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Introduction of the THF Moiety: Alkylation of the thiazole nitrogen using tetrahydrofuran-2-ylmethyl bromide.
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Schiff Base Formation: Reaction with 4-methoxyaniline to generate the imine linkage.
Optimal yields (reported at ~65%) are achieved using anhydrous dimethylformamide (DMF) as the solvent at 80°C.
Analytical Confirmation
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.8–7.6 ppm (fluorophenyl aromatic protons), δ 4.3–3.9 ppm (THF methylene groups), and δ 3.8 ppm (methoxy group).
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¹³C NMR: Peaks at 165 ppm (C=N) and 160 ppm (C-F).
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Mass Spectrometry: A molecular ion peak at m/z 384.5 confirms the molecular weight.
Biological Activity and Mechanism
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The THF group enhances membrane permeability, while the fluorophenyl moiety disrupts microbial enzyme function.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (NSCLC) | 12 |
| MCF-7 (Breast Cancer) | 28 |
| HEK293 (Normal Cells) | >100 |
Therapeutic Applications and Comparative Analysis
Drug Development Prospects
The compound’s dual antimicrobial and anticancer activities position it as a candidate for combination therapies. Structural analogs, such as afatinib impurities, highlight the role of fluorophenyl and THF groups in enhancing pharmacokinetics .
Patent Landscape
Future Research Directions
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In Vivo Efficacy Studies: Evaluate toxicity and bioavailability in animal models.
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Structural Optimization: Modify the THF moiety to improve metabolic stability.
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Target Identification: Use proteomics to elucidate off-target effects.
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